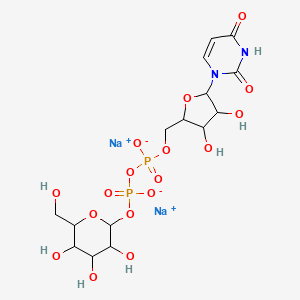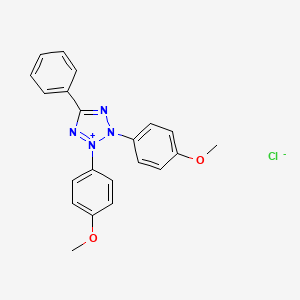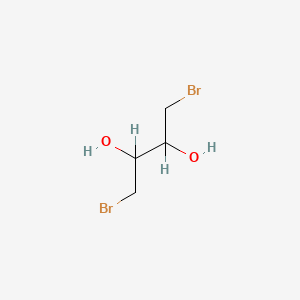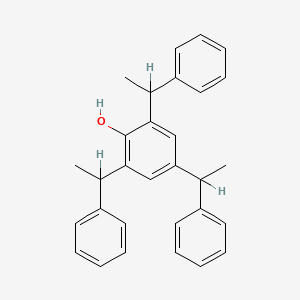
尿苷 5'-二磷酸葡萄糖二钠盐
描述
Uridine 5’-diphosphoglucose disodium salt is a nucleotide sugar that consists of a uracil base, ribose sugar, and two phosphate groups. It is a precursor in the biosynthesis of glucose-containing molecules such as oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animals and some microorganisms . This compound also acts as an agonist to the purinergic receptor P2Y14, which is involved in various cellular processes .
科学研究应用
Uridine 5’-diphosphoglucose disodium salt has a wide range of scientific research applications, including:
作用机制
Target of Action
Uridine 5’-diphosphoglucose disodium salt, also known as Uridine-5’-diphosphoglucose, disodium salt, primarily targets the P2Y14 G protein-coupled receptor (GPCR) . This receptor is involved in the activation of dendritic cells and glial cells . Additionally, it can also activate the G protein-coupled receptor 17 (GPR17) , thereby inducing oligodendrocyte differentiation .
Mode of Action
This compound acts as an agonist to the P2Y14 GPCR receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the binding of Uridine 5’-diphosphoglucose disodium salt to the P2Y14 receptor triggers a series of biochemical reactions leading to the activation of dendritic cells and glial cells .
Biochemical Pathways
Uridine 5’-diphosphoglucose disodium salt plays a crucial role in the biosynthesis of glucose-containing molecules such as oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animals and some microorganisms . It acts as a precursor of UDP-galactose and UDP-glucuronate . These compounds are essential for various biochemical pathways, including the formation of glycosidic bonds in the synthesis of complex carbohydrates.
Pharmacokinetics
Given its solubility in water , it can be inferred that it may have good bioavailability.
Result of Action
The activation of the P2Y14 GPCR receptor by Uridine 5’-diphosphoglucose disodium salt leads to the activation of dendritic cells and glial cells . Furthermore, its ability to activate GPR17 induces oligodendrocyte differentiation . These cellular effects contribute to its role in the biosynthesis of glucose-containing molecules.
Action Environment
It’s worth noting that the compound is stored at -20°c , suggesting that temperature could potentially impact its stability.
生化分析
Biochemical Properties
Uridine 5’-diphosphoglucose disodium salt acts as a potent agonist of the proinflammatory P2Y14 receptor . It plays an important role in the regulation of inflammation and neutrophil polarization in neutrophils . It is also the precursor of glucose-containing oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animal tissues and in some microorganisms .
Cellular Effects
Uridine 5’-diphosphoglucose disodium salt influences cell function by acting as a signaling molecule. It has been suggested to have potential beyond its classical metabolic functions . It can activate dendritic cells and glial cells .
Molecular Mechanism
Uridine 5’-diphosphoglucose disodium salt exerts its effects at the molecular level by binding to the P2Y14 receptor . This binding interaction triggers a cascade of events leading to the activation of dendritic cells and glial cells .
Temporal Effects in Laboratory Settings
It is known to be involved in the biosynthesis of glucose-containing molecules .
Metabolic Pathways
Uridine 5’-diphosphoglucose disodium salt is involved in several metabolic pathways. It acts as a precursor of UDP-galactose and UDP-glucuronate . It also aids in the biosynthesis of glucose-containing molecules .
准备方法
Synthetic Routes and Reaction Conditions
Uridine 5’-diphosphoglucose disodium salt can be synthesized by reacting uridine diphosphate (UDP) with glucose-1-phosphate in the presence of uridyl transferase . The reaction typically occurs under mild conditions, with the enzyme catalyzing the transfer of glucose from glucose-1-phosphate to UDP, forming uridine 5’-diphosphoglucose disodium salt.
Industrial Production Methods
Industrial production of uridine 5’-diphosphoglucose disodium salt involves the fermentation of Saccharomyces cerevisiae, a type of yeast, which naturally produces this compound. The fermentation process is optimized to maximize yield, and the compound is then extracted and purified using various chromatographic techniques .
化学反应分析
Types of Reactions
Uridine 5’-diphosphoglucose disodium salt undergoes several types of chemical reactions, including:
Glycosylation: It acts as a glycosyl donor in the enzymatic production of glycosides.
Phosphorylation: It can be phosphorylated to form other nucleotide sugars.
Common Reagents and Conditions
Common reagents used in reactions involving uridine 5’-diphosphoglucose disodium salt include enzymes such as glycosyltransferases and uridyl transferase. These reactions typically occur under physiological conditions, such as neutral pH and moderate temperatures .
Major Products Formed
The major products formed from reactions involving uridine 5’-diphosphoglucose disodium salt include various glycosides, oligosaccharides, and polysaccharides. These products are essential components of cellular structures and signaling molecules .
相似化合物的比较
Similar Compounds
Uridine 5’-diphosphogalactose disodium salt: Similar in structure but contains galactose instead of glucose.
Uridine 5’-diphosphoglucuronic acid trisodium salt: Contains glucuronic acid instead of glucose.
Uridine 5’-diphospho-N-acetylglucosamine sodium salt: Contains N-acetylglucosamine instead of glucose.
Uniqueness
Uridine 5’-diphosphoglucose disodium salt is unique due to its specific role as a precursor in the biosynthesis of glucose-containing molecules and its ability to act as an agonist to the P2Y14 receptor . This makes it distinct from other similar compounds that may have different sugar moieties or target different receptors.
属性
IUPAC Name |
disodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJQEQVCYGYYMM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2Na2O17P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28053-08-9, 117756-22-6 | |
| Record name | Uridine(5')disodiodiphospho(1)-α-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.350 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Uridine-5'-diphosphoglucose disodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(2,6-Diethoxyphenyl)methylidene]hydroxylamine](/img/structure/B1141504.png)

![4-Amino-N-[2-[(2-sulfooxy)ethyl]sulfonyl]ethyl]benzamide](/img/structure/B1141506.png)





